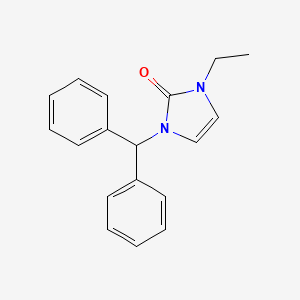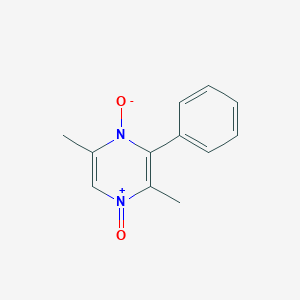![molecular formula C18H34O4 B14342777 2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 101417-05-4](/img/structure/B14342777.png)
2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) is a chemical compound that belongs to the class of epoxides. Epoxides are characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This compound is known for its reactivity and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of dodecanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under acidic or basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, such as in the formation of cross-linked polymers in epoxy resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(2,3-epoxypropoxy)butane
- Tetramethylene glycol diglycidyl ether
Uniqueness
Compared to similar compounds, 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a longer aliphatic chain, which can impart different physical and chemical properties. This can affect its solubility, reactivity, and the properties of the materials it is used to produce.
Propriétés
Numéro CAS |
101417-05-4 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2-[1-(oxiran-2-ylmethoxy)dodecan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-16(20-14-18-15-22-18)11-19-12-17-13-21-17/h16-18H,2-15H2,1H3 |
Clé InChI |
DLRRJYFPYUQCDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(COCC1CO1)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


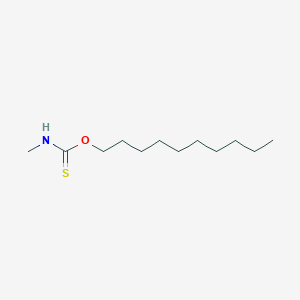
![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)
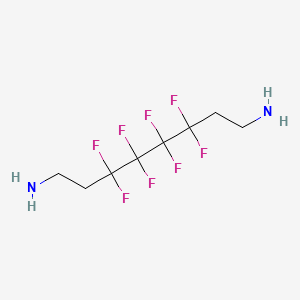

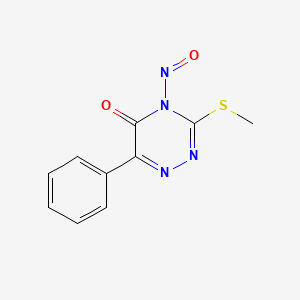
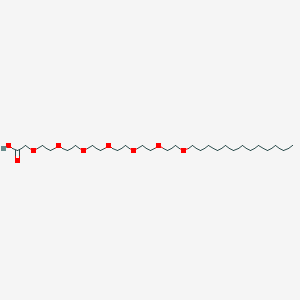
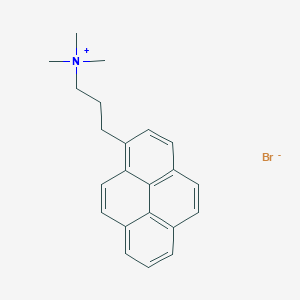
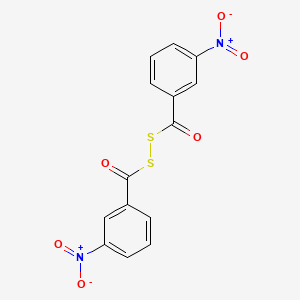

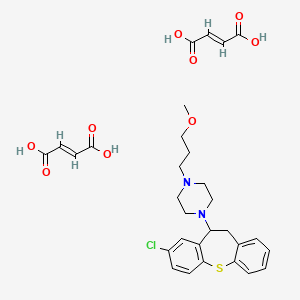
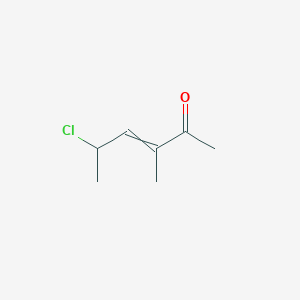
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
